molecular formula C18H13Cl2N3 B14397452 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole CAS No. 88557-73-7

4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole

Cat. No.: B14397452
CAS No.: 88557-73-7
M. Wt: 342.2 g/mol
InChI Key: SCVXJXCRXPABSM-UHFFFAOYSA-N
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Description

4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves metal-catalyzed reactions. One common method includes the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichlorophenyl)butan-1-one using a rhodium catalyst with excellent functional group compatibility . The reaction conditions often require precise temperature control and the use of specific ligands to achieve high yields and enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and noradrenaline . The exact pathways and molecular targets are still under investigation, but its structure suggests it could modulate the activity of enzymes or receptors involved in these systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. Examples are:

  • 1-(4-Chlorophenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole
  • 4-(4-Chlorophenyl)-1H-1,2,4-triazole

Uniqueness

What sets 4-(1,1-Bis(4-chlorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole apart is its specific combination of a triazole ring with a but-3-yn-1-yl group and chlorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88557-73-7

Molecular Formula

C18H13Cl2N3

Molecular Weight

342.2 g/mol

IUPAC Name

4-[1,1-bis(4-chlorophenyl)but-3-ynyl]-1,2,4-triazole

InChI

InChI=1S/C18H13Cl2N3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2

InChI Key

SCVXJXCRXPABSM-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)N3C=NN=C3

Origin of Product

United States

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